2-benzyl-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-phenylpropanamide
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Overview
Description
2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thieno[2,3-c]pyran ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-c]pyran ring, introduction of the cyano group, and subsequent coupling with the benzyl and phenylpropanamide moieties. Common reagents used in these reactions include sodium nitrite (NaNO2), hydrochloric acid (HCl), and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thieno[2,3-c]pyran ring are likely involved in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Imidazole Derivatives: Known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE is unique due to its combination of functional groups and the presence of the thieno[2,3-c]pyran ring, which is less common in similar compounds. This unique structure may confer distinct properties and activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H26N2O2S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-benzyl-N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H26N2O2S/c1-26(2)15-21-22(16-27)25(31-23(21)17-30-26)28-24(29)20(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,20H,13-15,17H2,1-2H3,(H,28,29) |
InChI Key |
FLGUZZODZIZBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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